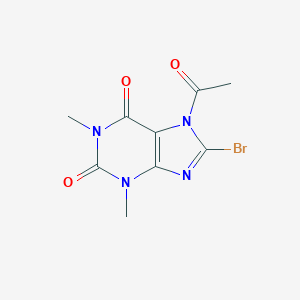
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-ADMP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a purine derivative and has potential applications in various fields, including drug discovery and development, biochemistry, and molecular biology.
Scientific Research Applications
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of purinergic signaling in various physiological processes.
Mechanism Of Action
The mechanism of action of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves its ability to inhibit the activity of enzymes involved in purinergic signaling pathways. Specifically, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione inhibits the activity of adenosine deaminase and adenosine kinase, leading to an increase in the levels of adenosine in the body. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation and tumor growth.
Biochemical And Physiological Effects
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the growth of various cancer cell lines. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can reduce tumor growth and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is its relatively simple synthesis method, making it accessible to researchers. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown promising results in various scientific research applications, including drug discovery and development. However, there are also limitations to using 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments. One limitation is that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has a short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, more research is needed to fully understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans.
Future Directions
There are several future directions for research on 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of research is to further investigate the anti-tumor properties of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione and its potential as a cancer treatment. Additionally, more research is needed to understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans. Another area of research is to explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a tool for studying purinergic signaling in various physiological processes. Finally, researchers may explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor properties.
In conclusion, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is a promising compound that has potential applications in various scientific research fields. Its relatively simple synthesis method and promising results in various scientific research applications make it an attractive option for researchers. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction leads to the formation of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a white crystalline solid. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
properties
CAS RN |
133512-95-5 |
|---|---|
Product Name |
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C9H9BrN4O3 |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
7-acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)14-5-6(11-8(14)10)12(2)9(17)13(3)7(5)16/h1-3H3 |
InChI Key |
OSEIFKDZRQAUGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
synonyms |
1H-Purine-2,6-dione, 7-acetyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
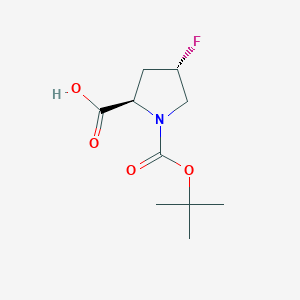
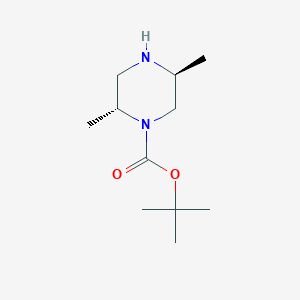
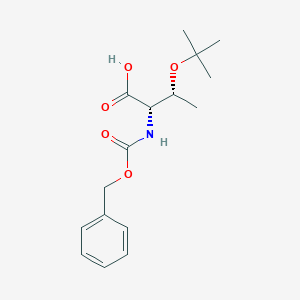
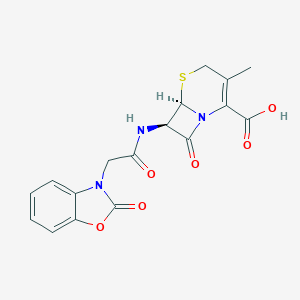
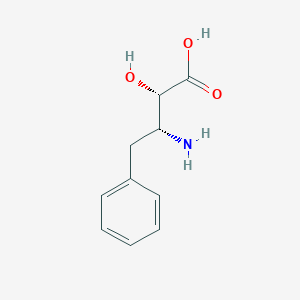
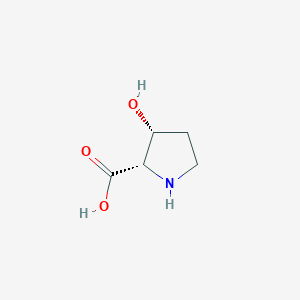

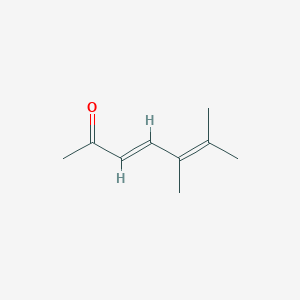

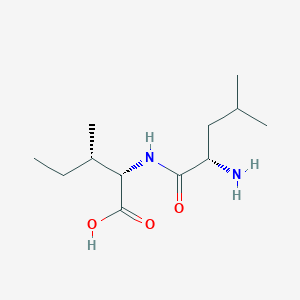
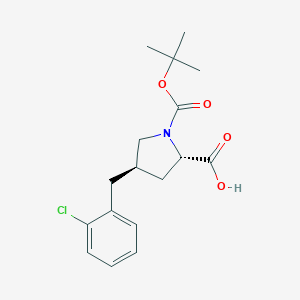
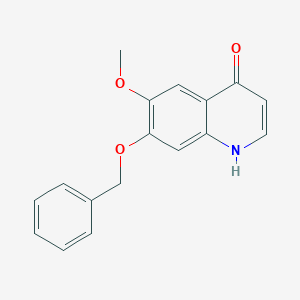
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)